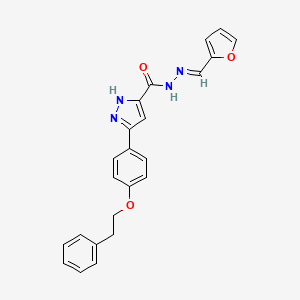
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine is a complex organic compound with a unique structure that includes a benzodioxole ring and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring and the subsequent introduction of the hydrazine moiety. Common reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of carbonyl derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Luteolin: A natural flavonoid with various pharmacological effects.
Uniqueness
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(1,3-benzodioxol-5-ylmethylene)hydrazine is unique due to its specific structure, which combines a benzodioxole ring with a hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N4O4 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-carbamoylurea |
InChI |
InChI=1S/C10H10N4O4/c11-9(15)13-10(16)14-12-4-6-1-2-7-8(3-6)18-5-17-7/h1-4H,5H2,(H4,11,13,14,15,16)/b12-4+ |
InChI Key |
SLLXZWHNVRVYEH-UUILKARUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)NC(=O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12037745.png)
![3-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B12037753.png)



![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12037789.png)
![3-methyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-4-nitrobenzohydrazide](/img/structure/B12037794.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037813.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12037817.png)
![(3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12037819.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037827.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12037832.png)

